molecular formula C23H24O7 B285170 4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-triethoxybenzoate

4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-triethoxybenzoate

Cat. No. B285170
M. Wt: 412.4 g/mol
InChI Key: CHNTVHWKBXYWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-triethoxybenzoate is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound belongs to the family of coumarin derivatives, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-triethoxybenzoate is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes involved in cancer cell growth and proliferation. It may also work by reducing inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-triethoxybenzoate has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and scavenge free radicals. It has also been shown to have a protective effect on the liver.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-triethoxybenzoate in lab experiments is its potential anti-cancer properties. It can be used to study the mechanisms of cancer cell growth and proliferation. However, one limitation is that it may not be effective against all types of cancer cells. It may also have limited solubility in certain solvents, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of 4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-triethoxybenzoate. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine its effectiveness against different types of cancer cells and its potential side effects. Another area of interest is its potential as an anti-inflammatory and antioxidant agent. Studies are needed to determine its effectiveness in reducing inflammation and oxidative stress in different models. Finally, the synthesis of new derivatives of 4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-triethoxybenzoate may lead to the discovery of compounds with even greater biological activity.

Synthesis Methods

The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-triethoxybenzoate has been reported in the literature. One method involves the reaction of 7-hydroxycoumarin with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-triethoxybenzoate has been studied for its potential applications in various scientific research areas. One of the most promising areas is cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory and antioxidant properties.

properties

Molecular Formula

C23H24O7

Molecular Weight

412.4 g/mol

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 3,4,5-triethoxybenzoate

InChI

InChI=1S/C23H24O7/c1-5-26-19-11-15(12-20(27-6-2)22(19)28-7-3)23(25)29-16-8-9-17-14(4)10-21(24)30-18(17)13-16/h8-13H,5-7H2,1-4H3

InChI Key

CHNTVHWKBXYWAT-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C

Origin of Product

United States

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